4-Acetylbenzamide: A Technical Guide for Researchers
4-Acetylbenzamide: A Technical Guide for Researchers
CAS Number: 67014-02-2
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Acetylbenzamide, a member of the versatile benzamide class of organic compounds. While the benzamide scaffold is a cornerstone in medicinal chemistry, present in a wide array of biologically active molecules, 4-Acetylbenzamide itself remains a relatively underexplored compound.[1] This guide consolidates available physicochemical data, proposes a detailed synthetic protocol based on established methodologies, and explores the inferred biological activities and potential applications in drug discovery by examining structurally related compounds.
Physicochemical Properties
4-Acetylbenzamide is a solid at room temperature.[1] Its core structure consists of a benzamide moiety substituted with an acetyl group at the para position. The presence of the ketone and amide functional groups makes it a molecule of interest for further chemical modifications and as a potential building block in the synthesis of more complex molecules.
| Property | Value | Source |
| CAS Number | 67014-02-2 | [1] |
| Molecular Formula | C₉H₉NO₂ | PubChem |
| Molecular Weight | 163.17 g/mol | PubChem |
| Appearance | Solid | [1] |
| Melting Point | 190 °C | ChemicalBook |
| Boiling Point (Predicted) | 349.3 ± 25.0 °C | ChemicalBook |
| Density (Predicted) | 1.168 ± 0.06 g/cm³ | ChemicalBook |
| InChI Key | WAHWLAFXEOULIP-UHFFFAOYSA-N | PubChem |
| SMILES | CC(=O)C1=CC=C(C=C1)C(=O)N | PubChem |
Synthesis of 4-Acetylbenzamide
Proposed Experimental Protocol: Hydrolysis of 4-Acetylbenzonitrile
This protocol describes the conversion of 4-acetylbenzonitrile to 4-Acetylbenzamide using a peroxide-mediated hydrolysis in a basic solution.
Materials:
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4-Acetylbenzonitrile
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Dimethyl sulfoxide (DMSO)
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Hydrogen peroxide (30% aqueous solution)
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Anhydrous potassium carbonate (K₂CO₃)
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Distilled water
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Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Magnetic stirrer and stir bar
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Round-bottom flask
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Separatory funnel
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Rotary evaporator
Procedure:
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Reaction Setup: In a round-bottom flask, dissolve 4-acetylbenzonitrile (1.0 equivalent) in dimethyl sulfoxide (DMSO).
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Addition of Base: Add anhydrous potassium carbonate (K₂CO₃) (1.5 equivalents) to the solution.
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Hydrolysis: To the stirred suspension, slowly add hydrogen peroxide (30% aqueous solution) (3.0 equivalents) dropwise. The reaction is exothermic, and the temperature should be monitored.
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Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: Upon completion, pour the reaction mixture into distilled water.
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Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
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Washing: Wash the combined organic layers sequentially with distilled water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-Acetylbenzamide.
Potential Biological Activity and Applications in Drug Development
Direct studies on the biological activity of 4-Acetylbenzamide are not extensively reported in the public domain. However, the benzamide scaffold is a well-established pharmacophore present in a wide array of biologically active compounds, suggesting that 4-Acetylbenzamide could serve as a valuable starting point for the development of novel therapeutic agents.[2]
The potential biological activities of 4-Acetylbenzamide can be inferred from the known activities of structurally similar benzamide derivatives, which include:
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Anticancer Activity: Many benzamide derivatives have been investigated as anticancer agents.[3] Their mechanisms of action are diverse and can involve the inhibition of key enzymes in cancer cell proliferation and survival, such as histone deacetylases (HDACs) or protein kinases.
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Enzyme Inhibition: The benzamide moiety is a common feature in various enzyme inhibitors. For example, some benzamide derivatives have shown inhibitory activity against enzymes like carbonic anhydrase and acetylcholinesterase.
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Antimicrobial Activity: Benzamide derivatives have also demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.
Given these precedents, 4-Acetylbenzamide could be a candidate for screening in various biological assays to uncover its potential therapeutic value. The acetyl group at the 4-position offers a handle for further chemical derivatization to explore structure-activity relationships and optimize for potency and selectivity against a particular biological target.
Inferred Signaling Pathway Involvement: Kinase Inhibition
As many benzamide derivatives are known to be kinase inhibitors, it is plausible that 4-Acetylbenzamide or its derivatives could target signaling pathways regulated by kinases, which are often dysregulated in cancer. A hypothetical mechanism could involve the inhibition of a receptor tyrosine kinase (RTK), thereby blocking downstream signaling cascades like the MAPK/ERK pathway that promotes cell proliferation.
General Experimental Workflow for Small Molecule Evaluation
For a novel or underexplored compound like 4-Acetylbenzamide, a systematic approach to biological evaluation is crucial. The following workflow outlines the key stages from initial screening to more in-depth biological characterization.
Experimental Protocols
A general workflow for the biological evaluation of a small molecule like 4-Acetylbenzamide would typically involve the following stages:
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Primary Screening: The compound is tested at a single high concentration in a panel of in vitro assays to identify potential biological activities. These could be target-based assays (e.g., enzyme inhibition) or cell-based phenotypic assays (e.g., cancer cell viability).
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Hit Confirmation and Dose-Response Analysis: "Hits" from the primary screen are re-tested to confirm their activity. A dose-response curve is then generated by testing the compound at multiple concentrations to determine its potency (e.g., IC₅₀ or EC₅₀ value).
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Secondary and Orthogonal Assays: Confirmed hits are further characterized in secondary assays to assess their selectivity and mechanism of action. Orthogonal assays, which measure the same biological endpoint through a different method, are used to rule out assay artifacts.
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In Vitro and In Vivo Studies: Promising compounds are then evaluated in more complex in vitro models (e.g., co-cultures, 3D spheroids) and subsequently in in vivo animal models to assess their efficacy and pharmacokinetic properties.
Conclusion
4-Acetylbenzamide, while not extensively studied, represents a molecule with significant potential for applications in drug discovery and development. Its straightforward synthesis and the proven track record of the benzamide scaffold in medicinal chemistry make it an attractive starting point for the design and synthesis of novel bioactive compounds. Further investigation into its biological properties is warranted to unlock its full therapeutic potential. This technical guide provides a foundational resource for researchers embarking on the exploration of this and similar molecules.
References
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. CN1218399A - Benzamide treatment of dementia associated with AIDs virus (HIV-4) infection - Google Patents [patents.google.com]
- 3. Antitumor agents. 234. Design, synthesis, and biological evaluation of novel 4beta-[(4' '-benzamido)-amino]-4'-o-demethyl-epipodophyllotoxin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
